Methyl 3-amino-3-(furan-2-yl)propanoate HCl
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Overview
Description
Methyl 3-amino-3-(furan-2-yl)propanoate hydrochloride is an organic compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . This compound is characterized by the presence of a furan ring, an amino group, and a methyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(furan-2-yl)propanoate hydrochloride typically involves the reaction of furan-2-carboxylic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(furan-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include furan derivatives, amines, and substituted propanoates. These products have various applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
Methyl 3-amino-3-(furan-2-yl)propanoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(furan-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The furan ring and amino group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-amino-3-(4-(propan-2-yl)phenyl)propanoate: Contains a phenyl ring instead of a furan ring.
Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride: Stereoisomer of the compound.
Uniqueness
Methyl 3-amino-3-(furan-2-yl)propanoate hydrochloride is unique due to its specific combination of a furan ring, amino group, and methyl ester group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Biological Activity
Methyl 3-amino-3-(furan-2-yl)propanoate hydrochloride is an organic compound notable for its unique structural features, including a furan ring and an amino group. These components significantly influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the compound's biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Structural Characteristics
Methyl 3-amino-3-(furan-2-yl)propanoate HCl has the following structural formula:
- Molecular Formula : C₉H₁₃ClN₃O₃
- Molecular Weight : Approximately 205.64 g/mol
The presence of the furan ring allows for various interactions with biological targets, while the amino group enhances its reactivity and potential pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to engage in hydrogen bonding and other molecular interactions with enzymes and receptors. This can modulate their activities, potentially leading to therapeutic effects. The compound may exhibit various pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) in the micromolar range (1–5 µg/mL) against specific pathogens .
- Cytotoxic Effects : Research indicates that this compound may induce apoptosis in cancer cells through its interaction with cellular pathways.
Case Studies
Several studies highlight the potential applications of this compound:
- Antibacterial Properties : In a comparative study, derivatives of furan-containing compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structural modifications influenced their binding affinity to bacterial enzymes, which is crucial for their antibacterial efficacy .
- Cytotoxicity Testing : In vitro tests have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism involves disruption of cell cycle progression and induction of apoptotic pathways .
Synthesis
The synthesis of this compound typically involves:
-
Starting Materials :
- Furfural
- Methyl 3-aminopropionate hydrochloride
-
Reaction Conditions :
- The reaction generally requires specific conditions such as temperature control and the use of catalysts to optimize yield and purity.
The following table summarizes the synthesis pathway:
Step | Reaction Type | Reagents | Conditions |
---|---|---|---|
1 | Condensation | Furfural + Methyl 3-aminopropionate HCl | Controlled temperature |
2 | Purification | Crystallization | Solvent evaporation |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, we can compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 3-(furan-2-yl)propanoate | Ethyl ester instead of methyl ester | Moderate antibacterial activity |
Methyl 3-amino-3-(4-bromophenyl)propanoate HCl | Bromophenyl group instead of furan ring | Enhanced cytotoxicity |
Methyl 2-amino-3-(furan-3-yl)propanoate HCl | Variation in amino group position | Antimicrobial properties |
Properties
Molecular Formula |
C8H12ClNO3 |
---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
methyl 3-amino-3-(furan-2-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c1-11-8(10)5-6(9)7-3-2-4-12-7;/h2-4,6H,5,9H2,1H3;1H |
InChI Key |
SZPZFGDQLLILJS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=CO1)N.Cl |
Origin of Product |
United States |
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